2-(4-chlorophenoxy)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. Its structure features a combination of aromatic rings, a thiadiazole moiety, and functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the 3-fluorobenzyl Group: The thiadiazole intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-fluorobenzyl group.
Coupling with 4-chlorophenoxyacetic Acid: The final step involves coupling the substituted thiadiazole with 4-chlorophenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) for activating the aromatic rings.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, 2-(4-chlorophenoxy)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is investigated for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for strong interactions with various substrates, enhancing material performance.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring and aromatic substituents can facilitate binding to active sites, altering biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- 2-(4-chlorophenoxy)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- 2-(4-chlorophenoxy)-N-(5-((3-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
The presence of the 3-fluorobenzyl group in 2-(4-chlorophenoxy)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its efficacy and selectivity in various applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2S2/c18-12-4-6-14(7-5-12)24-9-15(23)20-16-21-22-17(26-16)25-10-11-2-1-3-13(19)8-11/h1-8H,9-10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAJIAWIZTZXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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